N-(3,4-dimethoxyphenyl)-2-[2-(hydroxymethyl)-5-[(4-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl]acetamide
Description
N-(3,4-dimethoxyphenyl)-2-[2-(hydroxymethyl)-5-[(4-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl]acetamide is a structurally complex acetamide derivative featuring a 1,4-dihydropyridine core substituted with a hydroxymethyl group, a 4-methylphenylmethoxy moiety, and an N-(3,4-dimethoxyphenyl)acetamide side chain.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[2-(hydroxymethyl)-5-[(4-methylphenyl)methoxy]-4-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6/c1-16-4-6-17(7-5-16)15-32-23-12-26(19(14-27)11-20(23)28)13-24(29)25-18-8-9-21(30-2)22(10-18)31-3/h4-12,27H,13-15H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZDRWVDDHMWBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CN(C(=CC2=O)CO)CC(=O)NC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-[2-(hydroxymethyl)-5-[(4-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridine ring, followed by the introduction of the hydroxymethyl and methoxy groups. The final step involves the acylation of the pyridine ring to form the acetamide derivative. Common reagents used in these reactions include methanol, acetic anhydride, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Advanced purification techniques such as chromatography and crystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-2-[2-(hydroxymethyl)-5-[(4-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the pyridine ring can be reduced to form a hydroxyl group.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include carboxylic acid derivatives, alcohols, and substituted pyridine compounds. These products can be further utilized in various applications, including pharmaceuticals and materials science.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-2-[2-(hydroxymethyl)-5-[(4-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-[2-(hydroxymethyl)-5-[(4-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues
The compound shares key structural features with several classes of bioactive molecules:
Key Observations :
- The 3,4-dimethoxyphenyl group may enhance solubility and membrane permeability compared to simpler phenyl substituents (e.g., 4-methoxy in 7a–7e) .
- The hydroxymethyl group on the dihydropyridine ring could improve hydrogen-bonding interactions with biological targets, a feature absent in AZ257/AZ331 (which have thioether or cyano groups) .
Comparison with Analogues :
- Compounds like 7a–7e () utilize similar chloroacetylation steps but incorporate thiadiazole rings instead of dihydropyridines.
- N-substituted acetamides in emphasize sulfonylpiperidine or oxadiazole-thioether modifications, diverging from the target’s dihydropyridine core .
Implications for Target Compound :
- The dihydropyridine core (shared with AZ257/AZ331) is associated with calcium channel modulation but may exhibit anticancer activity via oxidative stress induction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
